Intra-BET Family Degradation Selectivity: Preferential Depletion of BRD3/4 Over BRD2
MZP-54 exhibits a distinct degradation profile, effectively depleting BRD4 and BRD3 proteins while showing significantly weaker activity against BRD2. This contrasts with VHL-based PROTACs like MZ1, which show a different selectivity pattern [1]. In HeLa cells, MZP-54 achieves a maximum degradation (Dmax) of 98% for BRD4 and 91% for BRD3, but only 43% for BRD2 after 24 hours of treatment [2][3].
| Evidence Dimension | Maximum protein degradation (Dmax) in HeLa cells at 24h |
|---|---|
| Target Compound Data | BRD4: Dmax = 98%, pDC50 = 8.1; BRD3: Dmax = 91%, pDC50 = 7.3; BRD2: Dmax = 43% |
| Comparator Or Baseline | Comparator: MZ1 (a VHL-based PROTAC with a JQ1 warhead) exhibits a different BRD2/3/4 selectivity profile [1]. |
| Quantified Difference | MZP-54 achieves >90% degradation for BRD3/4 but only 43% for BRD2, representing a >2-fold difference in Dmax. |
| Conditions | HeLa cells treated for 24 hours; protein levels quantified by Western blot [2][3]. |
Why This Matters
This selectivity profile is critical for researchers investigating BRD3/4-specific biology and reduces confounding effects from BRD2 inhibition, offering a more precise tool than pan-BET degraders.
- [1] García Jiménez, D., Rossi Sebastiano, M., Vallaro, M., Mileo, V., Pizzirani, D., Moretti, E., Ermondi, G., & Caron, G. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(19), 12834-12852. View Source
- [2] Chan, K. H., Zengerle, M., Testa, A., van Hagen, M., van der Gulden, H., Huber, K. V. M., ... & Ciulli, A. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 61(2), 504-513. View Source
- [3] Dundee Chemical Probes Portal. (n.d.). MZP-54. University of Dundee. View Source
